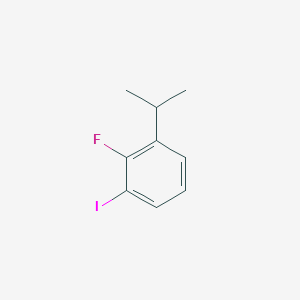

2-Fluoro-1-iodo-3-isopropylbenzene

Description

2-Fluoro-1-iodo-3-isopropylbenzene is a halogenated aromatic compound with the molecular formula C₉H₁₀FI and a molecular weight of 264.08 g/mol . The structure consists of a benzene ring substituted with fluorine at the ortho-position (C2), iodine at the para-position (C1), and an isopropyl group at the meta-position (C3).

Properties

Molecular Formula |

C9H10FI |

|---|---|

Molecular Weight |

264.08 g/mol |

IUPAC Name |

2-fluoro-1-iodo-3-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10FI/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6H,1-2H3 |

InChI Key |

NIELHEXAKWTBBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-iodo-3-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of isopropylbenzene (cumene) followed by the introduction of the fluorine atom. The process can be summarized as follows:

Halogenation: Isopropylbenzene is treated with iodine in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the iodine atom.

Fluorination: The iodinated product is then subjected to fluorination using a fluorinating agent like silver fluoride (AgF) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-iodo-3-isopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction: The isopropyl group can undergo oxidation to form corresponding alcohols or ketones. Reduction reactions can also be performed to modify the functional groups.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of fluorinated or iodinated derivatives.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of hydrocarbons or reduced derivatives.

Scientific Research Applications

2-Fluoro-1-iodo-3-isopropylbenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodo-3-isopropylbenzene involves its reactivity towards electrophiles and nucleophiles. The presence of the fluorine and iodine atoms influences the electron density on the benzene ring, making it more susceptible to certain reactions. The isopropyl group can also affect the steric and electronic properties of the compound, impacting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

*Calculated based on formula.

Key Findings:

Substituent Effects: The isopropyl group in this compound introduces steric bulk compared to the smaller methyl group in 2-fluoro-1-iodo-3-methyl-4-(trifluoromethyl)benzene. This may reduce reactivity in electrophilic substitution reactions .

Halogen Influence :

- Iodine’s large atomic size and polarizability in both compounds may favor participation in halogen bonding, a property useful in crystal engineering or supramolecular chemistry. Fluorine’s electronegativity could enhance ring electron deficiency, directing further substitution patterns .

Thermal and Storage Stability :

- While this compound requires refrigeration, the lack of data for analogs prevents direct comparisons. However, trifluoromethyl groups are generally associated with higher thermal stability due to strong C–F bonds .

Limitations of Available Evidence

The sources lack peer-reviewed data, relying instead on product catalogs and fragmented entries. For instance, omits synthesis routes, while lists compounds without contextualizing their relevance to this compound . This underscores the need for experimental studies to validate theoretical comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.